n-Carbobenzoxy-d-cyclohexylglycinol

Description

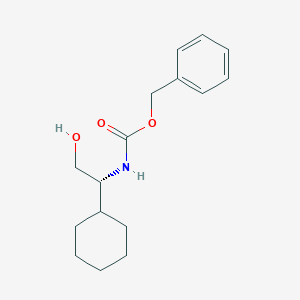

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSPVZOJVLCFJK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Carbobenzoxy D Cyclohexylglycinol and Its Precursors

Stereoselective Synthesis of D-Cyclohexylglycinol Scaffolds

Derivatization Strategies for the Alcohol Functionality

While the primary focus of this article is on the N-protected derivative, it is pertinent to mention that the hydroxyl group of D-cyclohexylglycinol can also be derivatized. Such modifications are often necessary for the synthesis of more complex target molecules. Standard organic transformations can be employed to convert the alcohol into ethers, esters, or other functional groups, provided the chosen reaction conditions are compatible with the protected amino group.

N-Carbobenzoxylation Procedures in Complex Molecule Synthesis

The introduction of the carbobenzoxy (Cbz or Z) group, discovered by Max Bergmann and Leonidas Zervas, is a cornerstone of peptide chemistry and amine protection. niscpr.res.intotal-synthesis.com This protecting group is valued for its stability under a range of reaction conditions and its facile removal by hydrogenolysis. total-synthesis.comwikipedia.orgwikipedia.org

Reagents and Conditions for Carbobenzoxy Group Introduction

The most common reagent for introducing the Cbz group is benzyl (B1604629) chloroformate (Cbz-Cl). niscpr.res.intotal-synthesis.comwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is generated. total-synthesis.com The choice of base and solvent can be critical to the success of the protection step, especially in substrates with multiple functional groups.

A typical procedure involves dissolving the amino alcohol in an aqueous or organic solvent, followed by the addition of a base and then Cbz-Cl at a controlled temperature. total-synthesis.com For instance, the N-Cbz protection of an amine can be achieved in a tetrahydrofuran (B95107)/water mixture using sodium bicarbonate as the base at 0 °C. total-synthesis.com Alternative reagents like O-alkyl S-(pyridin-2-yl)carbonothiolates allow for selective N-protection at room temperature, even in the presence of multiple hydroxyl groups. organic-chemistry.org Furthermore, eco-friendly protocols have been developed, such as using polyethylene (B3416737) glycol (PEG-600) as a reaction medium or conducting the reaction in an aqueous phase with β-cyclodextrin as a catalyst, both of which can afford high yields of the N-Cbz derivative. researchgate.net

| Reagent | Conditions | Advantages |

| Benzyl chloroformate (Cbz-Cl) | Aqueous or organic solvent with base (e.g., NaHCO₃) | Widely used, well-established |

| O-alkyl S-(pyridin-2-yl)carbonothiolates | Room temperature, air | Selective for amino groups over hydroxyls |

| Benzyl chloroformate (Cbz-Cl) with β-cyclodextrin | Aqueous phase, room temperature | Eco-friendly, high yields |

| Benzyl chloroformate (Cbz-Cl) in PEG-600 | Room temperature | Eco-friendly, high yields |

Selective Functional Group Protection in Multifunctional Substrates

In a molecule like D-cyclohexylglycinol, which contains both an amino and a hydroxyl group, selective protection is crucial. The higher nucleophilicity of the amine compared to the alcohol generally allows for selective N-protection. total-synthesis.com By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, the Cbz group can be selectively introduced onto the nitrogen atom without significant O-acylation.

The use of specific catalytic systems can enhance this selectivity. For example, methods have been developed for the regioselective preparation of mono-N-protected amines (including N-Cbz) in high yields without affecting other functional groups like aliphatic amino groups. organic-chemistry.orgorganic-chemistry.org The selective protection of amines is a general strategy that works well for a variety of structurally diverse amines. researchgate.net This selectivity is essential for ensuring that the subsequent synthetic steps proceed as planned, leading to the desired final product, n-Carbobenzoxy-d-cyclohexylglycinol. cymitquimica.com

Role of N Carbobenzoxy D Cyclohexylglycinol As a Chiral Synthon and Auxiliary in Asymmetric Synthesis

Applications in Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with control over the absolute stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries like n-Carbobenzoxy-D-cyclohexylglycinol are instrumental in achieving this control, particularly in reactions such as stereoselective alkylations and diastereoselective aldol (B89426) additions. While specific literature on this compound is not extensively detailed, its functionality as a chiral amino alcohol allows for well-established applications in asymmetric synthesis, akin to the widely used Evans oxazolidinones and pseudoephedrine auxiliaries. nih.govwikipedia.org

In stereoselective alkylation reactions, this compound can be acylated to form a chiral amide. Deprotonation of the α-carbon of the acyl group generates a chiral enolate. The bulky cyclohexyl group on the auxiliary effectively shields one face of the enolate, directing the approach of an incoming electrophile (such as an alkyl halide) to the opposite face. This steric hindrance is a key factor in establishing the new stereocenter with a high degree of diastereoselectivity. doi.org

The carbobenzoxy group can further influence the conformation of the enolate through chelation with a metal cation (e.g., Li⁺), which can enhance the rigidity of the transition state and improve stereochemical control. The choice of base, solvent, and reaction temperature are critical parameters that are optimized to maximize the diastereomeric excess. For instance, the use of lithium-based bases in ethereal solvents at low temperatures is a common strategy to achieve high selectivity. doi.org

Below is a representative table illustrating the expected outcomes from such stereoselective alkylation reactions using an amide derived from this compound.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 | 92 | 95:5 |

| 2 | BnBr | LHMDS | THF | -78 | 88 | 97:3 |

| 3 | Allyl-Br | NaHMDS | THF/DMPU | -78 | 85 | >98:2 |

Note: The data in this table are illustrative and represent typical results for stereoselective alkylations using chiral auxiliaries derived from amino alcohols.

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. nih.govmasterorganicchemistry.comyoutube.com When an N-acyl derivative of this compound is used, the corresponding enolate can react with an aldehyde to produce a β-hydroxy carbonyl compound with high diastereoselectivity. The stereochemical outcome is dictated by the conformation of the chiral enolate in the transition state.

Boron enolates, in particular, are often employed in these reactions as they form a rigid, six-membered Zimmerman-Traxler transition state. The chiral auxiliary, through its steric and electronic properties, controls the facial selectivity of the enolate's attack on the aldehyde. The bulky cyclohexyl group would be expected to effectively control the approach of the aldehyde, leading to the preferential formation of one diastereomer. wikipedia.org

The following table provides hypothetical data for diastereoselective aldol additions mediated by an N-acyl derivative of this compound.

| Entry | Aldehyde | Enolization Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Isobutyraldehyde | Bu₂BOTf, Et₃N | CH₂Cl₂ | -78 to 0 | 89 | 96:4 |

| 2 | Benzaldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 to 0 | 85 | 98:2 |

| 3 | Acrolein | SiCl₄, Et₃N | CH₂Cl₂ | -78 | 78 | 94:6 |

Note: The data in this table are illustrative and represent typical results for diastereoselective aldol additions using chiral auxiliaries.

Utility in Asymmetric Cycloaddition and Other Pericyclic Reactions

Chiral auxiliaries are also pivotal in controlling the stereochemistry of cycloaddition reactions, such as the Diels-Alder reaction. nih.gov An α,β-unsaturated imide derived from this compound can act as a chiral dienophile. The auxiliary's steric bulk would block one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to the formation of a cyclic product with a high degree of endo/exo and facial selectivity.

The carbobenzoxy group can also play a role in coordinating with a Lewis acid catalyst, which can enhance the reactivity of the dienophile and lock it into a specific conformation, thereby increasing the stereoselectivity of the reaction. While specific examples utilizing this compound in asymmetric cycloadditions are not prominent in the literature, the principles established with other chiral auxiliaries suggest its potential utility in this area. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of N Carbobenzoxy D Cyclohexylglycinol Derivatives

Transformations Involving the Carbobenzoxy Group

The carbobenzoxy (Cbz or Z) group is a widely utilized amine protecting group, valued for its general stability under a range of conditions and its susceptibility to specific deprotection methods. total-synthesis.com

Hydrogenolysis is the most common method for the cleavage of the Cbz group. The reaction is typically carried out using a heterogeneous catalyst, most often palladium on carbon (Pd/C), in the presence of a hydrogen source. The generally accepted mechanism involves the reduction of the benzylic carbon-oxygen bond of the carbamate. total-synthesis.com Molecular hydrogen (H₂) is the standard reductant, leading to the formation of the free amine, toluene (B28343), and carbon dioxide, the latter resulting from the spontaneous decarboxylation of the intermediate carbamic acid. total-synthesis.com

The process can be described in the following steps:

Adsorption of the Cbz-protected compound onto the catalyst surface.

Reductive cleavage of the benzyl-oxygen bond by hydrogen, forming a carbamic acid intermediate and toluene.

Spontaneous decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.

While this method is generally efficient, the selectivity can be influenced by the substrate's structure and the presence of other functional groups. In the case of n-Carbobenzoxy-D-cyclohexylglycinol, the bulky cyclohexyl group can potentially hinder the approach of the substrate to the catalyst surface, which might necessitate more forcing reaction conditions, such as higher pressures or temperatures. Furthermore, the presence of other reducible functional groups within a molecule requires careful selection of the catalyst and reaction conditions to achieve chemoselectivity. For instance, certain sulfur-containing compounds can poison the palladium catalyst, and other protecting groups like benzyl (B1604629) ethers can also be cleaved under hydrogenolysis conditions. researchgate.netnih.gov The choice of a specific "H₂ donor" in transfer hydrogenation, such as cyclohexene (B86901) or formic acid, can sometimes offer enhanced selectivity. nih.gov

Given the limitations and potential lack of chemoselectivity of hydrogenolysis, several alternative methods for the deprotection of the N-Cbz group have been developed. These methods often employ reagents that are milder or more selective for the Cbz group in the presence of other sensitive functionalities. organic-chemistry.orgorganic-chemistry.org

Here are some notable alternative cleavage strategies:

| Reagent/Condition | Description | Key Advantages |

| Lewis Acids (e.g., AlCl₃ in HFIP) | Aluminum chloride in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the N-Cbz group. organic-chemistry.org | Good functional group tolerance (e.g., reducible groups, O- and N-benzyl protecting groups), cost-effective, and can be performed at room temperature. organic-chemistry.org |

| Nucleophilic Cleavage (e.g., 2-Mercaptoethanol (B42355)/K₃PO₄) | Treatment with a nucleophile like 2-mercaptoethanol in the presence of a base such as potassium phosphate (B84403) can deprotect the Cbz group. organic-chemistry.org | Superior for substrates with sensitive functionalities that would not tolerate standard hydrogenolysis or strong Lewis acid conditions. organic-chemistry.org |

| Fluoride (B91410) Ion Reagents (e.g., TBAF in THF) | Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) provides a mild method for the removal of carbamates. organic-chemistry.org | Mild conditions and can offer different selectivity compared to other methods. organic-chemistry.org |

These alternative strategies expand the synthetic utility of the Cbz protecting group, allowing for its removal in complex molecular architectures where traditional hydrogenolysis might fail.

Stereochemical Control Elements in Reactions of D-Cyclohexylglycinol Scaffolds

The D-cyclohexylglycinol moiety serves as a valuable chiral scaffold in asymmetric synthesis. diva-portal.orgthieme-connect.com Its inherent chirality can be leveraged to control the stereochemical outcome of reactions at a prochiral center within the same molecule (substrate control) or when it is used as a chiral auxiliary that is later removed. diva-portal.org The bulky cyclohexyl group and the hydroxyl group are the key stereodirecting elements.

In reactions involving the D-cyclohexylglycinol scaffold, the stereochemical control is often achieved through the formation of a rigid, chelated transition state. For example, in the alkylation of an enolate derived from an ester of D-cyclohexylglycinol, a metal cation can coordinate to both the enolate oxygen and the hydroxyl group of the cyclohexylglycinol moiety. This chelation creates a conformationally restricted environment, forcing the electrophile to approach from the less sterically hindered face, thus leading to a high degree of diastereoselectivity. thieme-connect.com

The effectiveness of stereochemical control depends on several factors:

The nature of the metal cation: Different metal ions can lead to varying degrees of chelation and, consequently, different levels of stereoselectivity.

The solvent: The coordinating ability of the solvent can influence the formation and stability of the chelated transition state.

The steric bulk of the reactants: The relative sizes of the cyclohexyl group, the incoming electrophile, and other substituents on the scaffold play a crucial role in determining the facial bias of the reaction.

Mechanistic Pathways of Diastereoselective Inductions

The mechanistic pathways leading to diastereoselective induction in reactions involving D-cyclohexylglycinol derivatives are rooted in the principles of asymmetric synthesis. nih.govnih.gov The chiral scaffold creates a diastereomeric transition state with a significant energy difference between the pathways leading to the different stereoisomeric products.

One common mechanistic model involves a rigid, chair-like or boat-like transition state where the substituents occupy positions that minimize steric interactions. For instance, in a nucleophilic addition to a carbonyl group attached to the D-cyclohexylglycinol scaffold, the approach of the nucleophile is directed by the steric hindrance imposed by the cyclohexyl group. The nucleophile will preferentially attack from the face opposite to the bulky cyclohexyl group.

Computational studies on similar chiral auxiliaries have shown that the preferred transition state geometry is often stabilized by a combination of steric and electronic factors, including hydrogen bonding and chelation. nih.gov In the case of D-cyclohexylglycinol, the hydroxyl group can act as a hydrogen bond donor or can be deprotonated to form a chelate with a metal center, further rigidifying the transition state and enhancing the facial discrimination.

For example, in a diastereoselective Mannich reaction, the chiral D-cyclohexylglycinol auxiliary can control the stereochemistry of the newly formed stereocenter by directing the approach of the enolate to the imine. nih.gov The resulting product will have a specific diastereomeric relationship between the original stereocenter of the auxiliary and the newly created stereocenter. This diastereoselectivity arises from the energetic preference for one diastereomeric transition state over the other due to minimized steric clashes and favorable electronic interactions.

Advanced Analytical Methods for Research Level Characterization of N Carbobenzoxy D Cyclohexylglycinol and Its Derivatives

High-Resolution NMR Spectroscopic Analysis for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical elucidation of organic molecules in solution. researchgate.net For n-Carbobenzoxy-D-cyclohexylglycinol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the relative and absolute stereochemistry.

The ¹H NMR spectrum provides initial information on the chemical environment of the protons. For a compound like this compound, characteristic signals would include those from the aromatic protons of the carbobenzoxy (Cbz) protecting group, the benzylic protons, the methine proton of the cyclohexyl group, and the protons of the glycinol backbone. The chemical shifts and coupling constants of the diastereotopic protons of the glycinol moiety are particularly important for conformational analysis.

To illustrate, ¹H NMR data for the related compound N-Carbobenzoxy-L-valine shows characteristic shifts that can be compared to what would be expected for this compound. chemicalbook.com

| Proton | Exemplary Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (C₆H₅) | 7.30-7.40 | multiplet |

| Benzylic (CH₂) | 5.10 | singlet |

| NH | ~5.5 (broad) | doublet |

| α-CH (glycinol) | ~3.8 | multiplet |

| β-CH₂ (glycinol) | ~3.6 and ~3.7 | multiplet |

| Cyclohexyl CH | 1.0-1.9 | multiplet |

| This table is illustrative and based on data for analogous compounds. |

¹³C NMR spectroscopy, often performed with proton decoupling, provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, olefinic, aromatic, carbonyl). For this compound, distinct signals would be expected for the carbonyl of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the cyclohexyl ring, and the carbons of the glycinol backbone.

Two-dimensional NMR techniques are indispensable for establishing connectivity. google.com

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, for instance, to trace the spin system from the α-proton to the β-protons of the glycinol moiety and within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For example, HMBC can show correlations from the benzylic protons to the carbonyl carbon of the Cbz group and to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the relative stereochemistry by observing through-space interactions between the protons on the chiral centers and adjacent groups.

The stereochemical assignment is further solidified by comparing the obtained NMR data with that of known stereoisomers or through the use of chiral derivatizing agents, which can induce chemical shift differences between enantiomers.

Mass Spectrometric Techniques for Structural Elucidation of Synthetic Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. tandfonline.comresearchgate.net In the context of synthesizing this compound, MS is vital for confirming the identity of synthetic intermediates and the final product.

A likely synthetic route to this compound involves the reduction of the corresponding carboxylic acid, N-Cbz-D-cyclohexylglycine. Thus, key intermediates for MS analysis would include the starting amino acid, D-cyclohexylglycine, and the N-protected acid.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids and their derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can determine the mass of the molecular ion with high accuracy, allowing for the calculation of the elemental formula.

Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural information. researchgate.net The fragmentation patterns of N-benzyloxycarbonyl protected amino derivatives often show characteristic losses.

Below is a table illustrating the expected mass spectrometric data for this compound and a key synthetic intermediate.

| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) |

| N-Cbz-D-cyclohexylglycine | C₁₆H₂₁NO₄ | 291.34 | 292.15 | 248.16 ([M+H-CO₂]⁺), 184.14 ([M+H-C₇H₇O]⁺), 108.06 ([C₇H₈O]⁺) |

| This compound | C₁₆H₂₃NO₃ | 277.36 | 278.18 | 260.17 ([M+H-H₂O]⁺), 170.12 ([M+H-C₇H₇O]⁺), 91.05 ([C₇H₇]⁺) |

| This table is illustrative and based on known fragmentation patterns of similar compounds. |

The fragmentation of N-Cbz protected compounds often proceeds via the loss of the benzyl (B1604629) group (as a toluene (B28343) radical or benzyl cation) or the entire benzyloxycarbonyl group. The loss of small neutral molecules like water or carbon dioxide is also common. By analyzing the fragment ions, the structure of synthetic intermediates can be confirmed at each step of the synthesis.

Chiral Chromatography for Enantiomeric Purity Assessment in Synthetic Protocols

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of a compound like this compound is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netCurrent time information in Bangalore, IN.rsc.org

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). Current time information in Bangalore, IN. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. The choice of CSP and the mobile phase composition are critical for achieving good resolution.

For N-protected amino alcohols and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net Common examples include Chiralcel® and Chiralpak® columns. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.

A typical experimental setup for determining the enantiomeric purity of this compound would involve:

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The ratio of the solvents is optimized to achieve the best separation.

Detection: UV detection is suitable due to the presence of the aromatic Cbz group.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. For a highly pure sample of this compound, a single major peak corresponding to the D-enantiomer would be observed, with at most a very small peak for the L-enantiomer.

The following table provides an example of chiral HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time (D-enantiomer) | t₁ |

| Expected Retention Time (L-enantiomer) | t₂ |

| This table presents typical conditions and is for illustrative purposes. |

By developing and validating a robust chiral HPLC method, the enantiomeric purity of this compound can be accurately monitored throughout the synthetic process and in the final product, ensuring the stereochemical integrity of the molecule for its intended research applications.

Advanced Applications in the Synthesis of Complex Chiral Molecules

Precursor in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant measure of the power of modern synthetic chemistry. Chiral building blocks are essential for constructing these intricate molecules with the correct stereochemistry. nih.govresearchgate.net N-Carbobenzoxy-d-cyclohexylglycinol functions as a valuable chiral precursor in this field. researchgate.netnih.gov While its direct incorporation into a final natural product is not always the case, it serves as a crucial starting material for generating more complex synthons. The inherent chirality of the molecule, derived from D-cyclohexylglycine, provides a foundational stereocenter from which further stereochemical complexity can be built. The robust Cbz protecting group ensures the stability of the amine functionality through various synthetic transformations, allowing chemists to manipulate other parts of the molecule before its strategic removal. This makes this compound a key intermediate for accessing the specific chiral fragments required for the assembly of biologically active natural products. nih.govresearchgate.net

Building Block for Stereodefined Heterocycles and Peptidomimetics

Stereodefined Heterocycles

Chiral heterocycles are core components of many pharmaceuticals and are indispensable in asymmetric catalysis. nih.gov Among these, chiral oxazolines, particularly C2-symmetric bis(oxazolines) (BOX), are a privileged class of ligands. nih.gov this compound is an ideal precursor for the synthesis of these heterocycles. The general synthesis involves the condensation of a chiral β-amino alcohol with a dinitrile, such as malononitrile, or a corresponding dicarboxylic acid derivative. An efficient, one-pot method for synthesizing chiral BOX ligands utilizes the reaction of a chiral β-amino alcohol with a dinitrile in the presence of zinc triflate as a catalyst. csic.es After deprotection of the Cbz group to release the free amine of D-cyclohexylglycinol, it can be reacted in this manner to produce highly valuable bis(oxazoline) ligands, where the stereochemistry of the final ligand is dictated by the starting amino alcohol. nih.govcsic.es

Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.combuchler-gmbh.comnih.gov A common strategy in their design is the incorporation of non-natural or modified amino acids to introduce conformational constraints or replace labile peptide bonds. mdpi.comentegris.com Chiral amino alcohols like this compound are valuable building blocks in this context. nih.gov The cyclohexylglycinol unit can be integrated into a peptide sequence to serve as a turn-inducing element or as a replacement for a natural amino acid residue. The bulky and lipophilic cyclohexyl side chain can influence the molecule's binding affinity and membrane permeability, while the hydroxyl group provides a handle for further functionalization or for forming key hydrogen bonds with biological targets.

Intermediates in the Synthesis of Chiral Pharmaceutical Scaffolds

The development of new drugs relies heavily on the availability of chiral building blocks to construct complex and stereochemically defined pharmaceutical scaffolds. nih.govresearchgate.netnih.govrsc.org These scaffolds form the core structure of a drug molecule, which is then decorated with various functional groups to optimize its biological activity and pharmacokinetic properties. This compound and its derivatives are recognized as important pharmaceutical intermediates for this purpose. nih.govnih.gov

A notable application is in the synthesis of renin inhibitors, a class of drugs used to treat hypertension. unl.pt Research in this area has led to the design of potent inhibitors based on complex molecular frameworks, such as piperidine-3-carboxamides. unl.pt The synthesis of these scaffolds often requires chiral amino alcohol intermediates to install the correct stereochemistry, which is critical for potent biological activity. The D-cyclohexylglycinol structural motif, accessible from its Cbz-protected form, provides a combination of chirality and a non-polar side chain that can be crucial for fitting into the active site of the renin enzyme. unl.pt Therefore, this compound serves as a versatile starting material for the stereoselective synthesis of such advanced pharmaceutical scaffolds. researchgate.net

Development of Novel Chiral Catalysts and Ligands from Glycinol Derivatives

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer compounds with high efficiency. This field relies on the development of effective chiral ligands that can coordinate to a metal center and create a chiral environment to control the stereochemical outcome of a reaction. Chiral β-amino alcohols are precursors to several important classes of ligands, most notably bis(oxazoline) (BOX) and pyridine (B92270) bis(oxazoline) (PyBox) ligands. nih.govcsic.es

The synthesis of these C2-symmetric ligands typically involves the condensation of a deprotected chiral amino alcohol, such as D-cyclohexylglycinol, with a dicarboxylic acid derivative or a dinitrile. nih.govcsic.es The resulting BOX or PyBox ligand can then be complexed with various transition metals, such as copper, rhodium, or palladium, to generate highly effective asymmetric catalysts. nih.gov These catalysts have been successfully applied in a wide range of transformations, including conjugate additions, Diels-Alder reactions, and allylic alkylations. nih.gov

The performance of these catalysts is highly dependent on the structure of the chiral ligand. The use of ligands derived from D-cyclohexylglycinol introduces a bulky, non-aromatic substituent on the oxazoline (B21484) ring, which can significantly influence the stereoselectivity of the catalyzed reaction. For example, copper(II) triflate complexes with tartrate-derived bis(oxazoline) ligands have been used in the enantioselective conjugate addition of diethylzinc (B1219324) to chalcone, with the structure of the ligand's chiral substituent playing a key role in the enantiomeric excess (ee) of the product.

Table 1: Performance of Copper-Bis(oxazoline) Catalysts in the Asymmetric Conjugate Addition of Diethylzinc to Chalcone

| Ligand Precursor Origin | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Tartaric Acid Diacetal | Cu(OTf)₂-Ligand 3a | 50 | 73 |

| Tartaric Acid Diacetal | Cu(OTf)₂-Ligand 3b | 44 | 53 |

| Tartaric Acid Diacetal | Cu(OTf)₂-Ligand 3c | 41 | 37 |

| Tartaric Acid Diacetal | Cu(OTf)₂-Ligand 3d | 44 | 65 |

Data adapted from a study on novel chiral bis(oxazolines) derived from tartaric acid, illustrating the principle of using chiral ligands in asymmetric catalysis. The ligands shown are structurally related to those that can be synthesized from amino alcohols.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Approaches for Chiral Glycinol Derivatives

The demand for environmentally benign chemical processes has spurred significant research into sustainable synthesis. For chiral glycinol derivatives, this involves moving away from stoichiometric reagents and harsh conditions toward catalytic and biocatalytic methods. nih.gov

Key research efforts are focused on:

Biocatalysis: The use of enzymes or whole-cell systems offers a green alternative for producing chiral alcohols. nih.gov Bioreduction of prochiral ketones to access the chiral alcohol core of glycinol derivatives is a promising route, often proceeding with high enantioselectivity under mild, aqueous conditions. nih.gov Advances in protein engineering are expanding the substrate scope and enhancing the selectivity of enzymes, making them powerful tools for synthesizing complex chiral building blocks. chiralpedia.com

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy in chiral synthesis, avoiding the use of potentially toxic and expensive heavy metals. chiralpedia.comrsc.org Future work could explore organocatalytic routes to D-cyclohexylglycinol and its derivatives, potentially offering novel pathways with high stereocontrol.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing flow-based syntheses for n-Carbobenzoxy-d-cyclohexylglycinol would represent a significant step towards a more sustainable manufacturing process.

| Approach | Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Engineering enzymes for broader substrate scope and improved activity; whole-cell biotransformations. nih.govchiralpedia.com |

| Organocatalysis | Avoids heavy metals, offers unique reactivity and selectivity. chiralpedia.comrsc.org | Development of novel chiral organocatalysts for the asymmetric synthesis of amino alcohols. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Adaptation of existing synthetic routes to continuous flow systems for key intermediates. |

Computational Design and Prediction of Stereoselectivity in Reactions Involving the Compound

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. irb.hr For reactions involving this compound, computational methods can provide deep mechanistic insights and guide the development of new, highly selective transformations. chemrxiv.org

Future research in this area will likely involve:

Mechanism-Based Modeling: Using computational workflows to model transition states can help predict the stereochemical outcome of reactions where this compound or its derivatives are used as chiral auxiliaries or ligands. chemrxiv.org This predictive power can accelerate the discovery of optimal reaction conditions and catalyst structures.

Enzyme Redesign: Computational frameworks can be used to engineer enzymes with tailored specificities. nih.gov It is conceivable to design an enzyme that could, for example, selectively acylate or glycosylate the hydroxyl group of this compound, or even catalyze its formation with high stereopurity. nih.govnih.gov

Catalyst Screening: Computational screening of virtual libraries of catalysts can identify promising candidates for reactions utilizing glycinol-derived scaffolds. d-nb.info This in silico approach saves significant time and resources compared to traditional experimental screening.

| Computational Tool | Application | Desired Outcome |

| Quantum Mechanics (QM) | Modeling transition states of reactions. | Accurate prediction of diastereoselectivity and enantioselectivity. chemrxiv.org |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions. | Understanding the structural basis of biocatalyst selectivity and guiding protein engineering. nih.gov |

| Machine Learning (ML) | Building predictive models from experimental and computational data. d-nb.info | Rapid screening of catalysts and reaction conditions to identify high-yielding, stereoselective transformations. |

Exploration of Novel Reactivity Profiles and Catalytic Roles of this compound Scaffolds

The inherent chirality and bifunctional nature of the this compound scaffold make it an attractive platform for developing new catalysts and reagents. While derivatives of similar amino alcohols like phenylglycinol have been used as chiral auxiliaries and ligands, the specific steric and electronic properties of the cyclohexyl group may offer unique advantages. researchgate.net

Emerging research avenues include:

Asymmetric Catalysis: The development of novel chiral ligands for transition-metal-catalyzed reactions is a cornerstone of modern organic synthesis. rsc.org The this compound backbone can be incorporated into new ligand structures for a variety of asymmetric transformations, such as hydrogenations, C-H functionalizations, and cross-coupling reactions.

Chiral Nanomaterials: The immobilization of chiral molecules like this compound onto the surface of inorganic nanomaterials is an emerging field. nih.gov These hybrid materials can act as recyclable heterogeneous catalysts, combining the advantages of homogeneous catalysis (high activity and selectivity) with ease of separation.

Supramolecular Chemistry: The scaffold could be used as a building block for constructing larger, chiral supramolecular assemblies. These assemblies could function as chiral recognition agents or create confined reaction environments that influence the stereochemical course of a reaction.

Q & A

Q. What are the recommended protocols for synthesizing N-Carbobenzoxy-D-cyclohexylglycinol, and how can purity be ensured?

Methodological Answer: Synthesis typically involves carbobenzoxy (Cbz) protection of D-cyclohexylglycinol under anhydrous conditions. A standard protocol includes:

Dissolving D-cyclohexylglycinol in dry dichloromethane.

Adding benzyl chloroformate (Cbz-Cl) dropwise at 0°C with a base (e.g., triethylamine) to scavenge HCl.

Monitoring reaction completion via TLC (eluent: hexane/ethyl acetate 7:3).

Purifying the product using column chromatography.

Purity Validation:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match literature values .

- NMR : Confirm absence of unreacted starting materials (e.g., residual cyclohexylglycinol protons at δ 1.2–1.8 ppm).

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., C: 65.02%, H: 8.03%, N: 4.51%) .

Critical Note: Always report batch-specific purity (e.g., >95% by HPLC) and storage conditions (e.g., –20°C under argon) to ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is required:

- 1H/13C NMR : Identify key signals (e.g., Cbz-protected amine at δ 5.1 ppm for CH2Ph, cyclohexyl protons at δ 1.2–2.0 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1690–1710 cm⁻¹ and hydroxyl O–H stretch at ~3300 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z 294.3 [M+H]+ .

Q. How can researchers resolve contradictions in observed vs. predicted stereochemical outcomes during synthesis?

Methodological Answer: Unexpected stereochemistry may arise from:

- Epimerization : Check reaction pH and temperature; acidic/basic conditions can racemize chiral centers.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents.

Resolution Strategies:

Perform HPLC chiral separation to quantify enantiomeric excess.

Use X-ray crystallography to unambiguously assign configuration .

Compare experimental optical rotation ([α]D) with literature values for D- vs. L-isomers .

Case Study Example:

If cyclohexylglycinol’s hydroxyl group participates in unintended H-bonding during Cbz protection, it may alter stereochemical outcomes. Optimize protecting group strategies (e.g., silyl protection for hydroxyl) to mitigate this .

Q. What computational methods are suitable for predicting this compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for carbamate stability under coupling conditions (e.g., DCC/HOBt).

- Molecular Dynamics (MD) : Simulate steric effects of the cyclohexyl group on nucleophilic attack by amino acids.

Validation:

Compare computed reaction pathways with experimental kinetic data (e.g., coupling yields under varying temperatures). Use NMR titration to probe hydrogen-bonding interactions that influence reactivity .

Table 1: Example DFT vs. Experimental Yield Comparison

| Reaction Condition | DFT-Predicted Yield | Experimental Yield |

|---|---|---|

| DCM, 0°C | 78% | 72% |

| THF, RT | 65% | 58% |

Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?

Methodological Answer: Contradictions may stem from:

- Purity Variability : Impurities (e.g., deprotected amine) can skew bioassay results. Validate purity via LC-MS before testing .

- Assay Conditions : Differences in buffer pH or cell lines may alter activity.

Resolution Workflow:

Re-test compounds under standardized conditions (e.g., pH 7.4 PBS, HEK293 cells).

Use dose-response curves to calculate IC50/EC50 values; compare slopes for mechanistic insights.

Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., solvent residue) .

Critical Consideration: Report all experimental parameters (e.g., cell passage number, solvent batch) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.